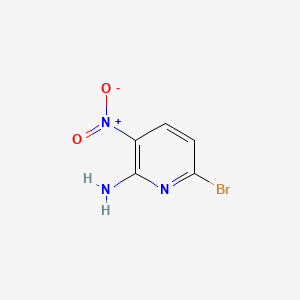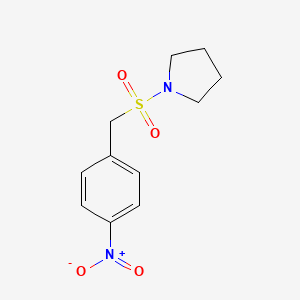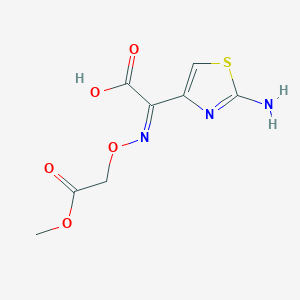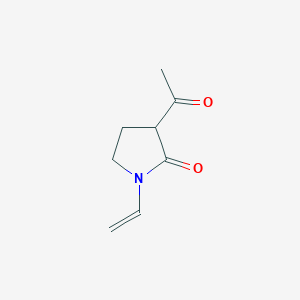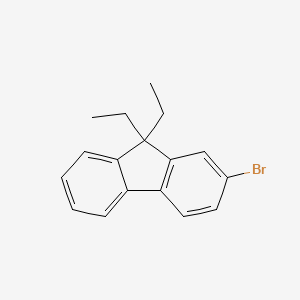![molecular formula C25H19N3O2 B1280856 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 357209-32-6](/img/structure/B1280856.png)
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Übersicht
Beschreibung
“2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine” is a chiral ligand that is used in enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . The desired product has been characterized using various techniques such as NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the indeno[1,2-d]oxazol rings and the pyridine ring contribute to its unique properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can act as a ligand for Copper catalyzed enantioselective addition of terminal alkynes to imines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 393.44 , and it appears as a solid . Its optical activity is [α]20/D -375°, c = 1 in dichloromethane (typical) , and it has a melting point of 276-281 °C .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Complexes containing this compound have been examined as catalyst precursors in the catalytic phospho-transfer reaction. These complexes tend to favor hydrolysis of diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).
Synthesis and Structural Analysis
- The compound has been used in the synthesis of chiral bisoxazoline ligands, involving detailed procedural steps and characterizations (Hofstra et al., 2020).
Complex Formation and Fluorescence
- Iron(II) complexes with tridentate indazolylpyridine ligands, which are analogues of this compound, show interesting properties like spin-crossover hysteresis and ligand-based fluorescence, indicating potential applications in material sciences (Santoro et al., 2015).
Ethylene Polymerization
- Chromium(III) complexes with terdentate ligands including this compound have been studied for their behavior in ethylene polymerization, showcasing the potential for industrial applications (Hurtado et al., 2009).
Enhancement of Luminescence
- The compound's derivatives have been used in the synthesis of ruthenium complexes, significantly enhancing emission lifetimes, which is valuable in photophysical studies and potential technological applications (Duati et al., 2003).
Chemosensor Applications
- 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, has been employed as a chemosensor for the detection of fluoride ions, indicating potential applications in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).
Wirkmechanismus
Target of Action
It is often used as a reactant in the synthesis of chiral ruthenium (ii)-pybox complexes . These complexes are known to act as catalysts in various chemical reactions .
Mode of Action
The compound “(3aR,8aS)-in-pybox” interacts with its targets by forming bidentate coordination complexes . This is due to the strong affinity of the oxazoline nitrogen for various metals .
Biochemical Pathways
The compound “(3aR,8aS)-in-pybox” is involved in the synthesis of chiral ruthenium (II)-pybox complexes, which are used as catalysts in intramolecular C-H amination reactions . It is also used in the synthesis of bis(oxazolinyl_pyridine-scandium (III) triflate complex catalysts for enantioselective addition of pyrroles to indoles .
Result of Action
The result of the action of “(3aR,8aS)-in-pybox” is the formation of chiral ruthenium (II)-pybox complexes and bis(oxazolinyl_pyridine-scandium (III) triflate complex catalysts . These catalysts can facilitate various chemical reactions, including intramolecular C-H amination reactions and enantioselective addition of pyrroles to indoles .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are often used as catalysts in asymmetric synthesis reactions. The compound interacts with enzymes and proteins, facilitating enantioselective reactions. For instance, it forms complexes with copper and nickel ions, which are then used in enantioselective cycloaddition and aldol reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a catalyst in biochemical reactions. It influences cell function by promoting specific enantioselective reactions, which can affect cell signaling pathways and gene expression. The compound’s catalytic activity can lead to changes in cellular metabolism, particularly in the synthesis of chiral molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of metal-ligand complexes. These complexes facilitate the activation or inhibition of specific enzymes, leading to enantioselective reactions. The compound’s structure allows it to bind selectively to metal ions, enhancing the efficiency of catalytic processes. This binding interaction is crucial for the compound’s role in asymmetric synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific reaction conditions. Studies have shown that the compound maintains its catalytic activity over extended periods, making it a reliable tool for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively catalyzes enantioselective reactions without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in catalyzing enantioselective reactions makes it a key player in the production of specific chiral compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for catalytic reactions. The compound’s distribution is crucial for its effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The precise localization is essential for the compound’s function in enantioselective synthesis .
Eigenschaften
IUPAC Name |
(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-MYDTUXCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479118 | |
| Record name | (3aR,8aS)-in-pybox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357209-32-6 | |
| Record name | (3aR,8aS)-in-pybox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
